
3-Hydroxy-4-methylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-methylpentan-2-one, also known as diacetone alcohol, is an organic compound with the molecular formula C6H12O2. It is a colorless liquid that is miscible with water and most organic solvents. This compound is commonly used as a solvent and as an intermediate in the synthesis of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-methylpentan-2-one is typically synthesized through the aldol condensation of acetone. The reaction involves the base-catalyzed condensation of two molecules of acetone to form the product. The reaction is usually catalyzed by barium hydroxide (Ba(OH)2) and occurs under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous distillation of acetone in the presence of a mixed catalyst, such as ion exchange resin and magnesium hydroxide. This method is efficient, reducing side reactions and improving product quality .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methylpentan-2-one undergoes various chemical reactions, including:
Dehydration: It can be dehydrated to form mesityl oxide, an α,β-unsaturated ketone.
Hydrogenation: Hydrogenation of the compound yields hexylene glycol.
Condensation: It can condense with urea to form diacetone-monourea.
Common Reagents and Conditions
Dehydration: Typically involves acid catalysts.
Hydrogenation: Requires a palladium catalyst.
Condensation: Uses urea as a reagent.
Major Products
Mesityl oxide: Formed through dehydration.
Hexylene glycol: Formed through hydrogenation.
Diacetone-monourea: Formed through condensation with urea.
Scientific Research Applications
3-Hydroxy-4-methylpentan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of biological samples and as a preservative for animal tissues.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Used in paints, coatings, adhesives, and printing inks.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methylpentan-2-one involves its ability to act as a solvent and intermediate in various chemical reactions. It interacts with molecular targets through hydrogen bonding and other intermolecular forces, facilitating the formation of desired products in synthetic processes .
Comparison with Similar Compounds
Similar Compounds
Acetone: A simpler ketone with similar solvent properties.
Mesityl oxide: An α,β-unsaturated ketone formed from the dehydration of 3-Hydroxy-4-methylpentan-2-one.
Hexylene glycol: A diol formed from the hydrogenation of this compound.
Uniqueness
This compound is unique due to its dual functionality as both a hydroxyl and a ketone, allowing it to participate in a wide range of chemical reactions. Its versatility as a solvent and intermediate makes it valuable in various industrial and research applications .
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3-hydroxy-4-methylpentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4(2)6(8)5(3)7/h4,6,8H,1-3H3 |
InChI Key |
IGPIDYBTABPKQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


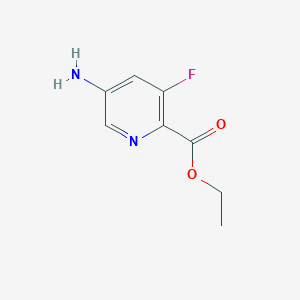
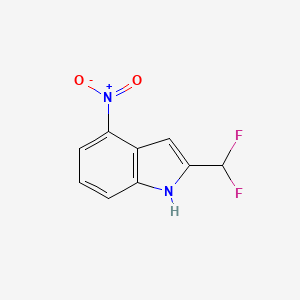
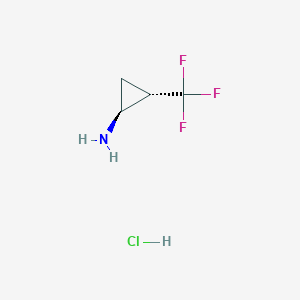

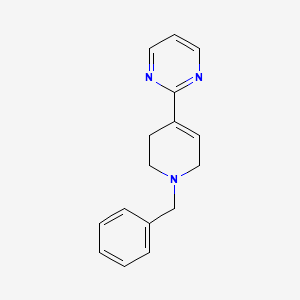
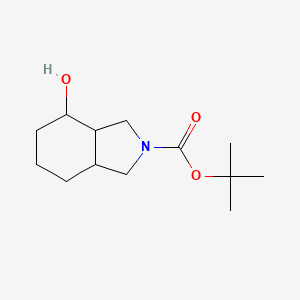
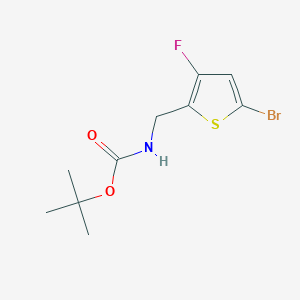
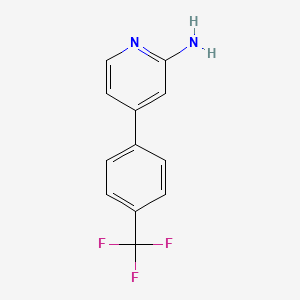
![(3AS,7aR)-octahydrofuro[3,4-c]pyridine](/img/structure/B12971123.png)
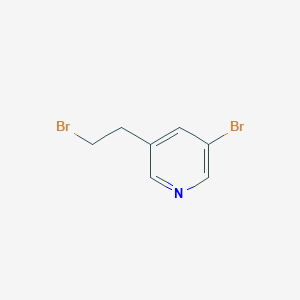
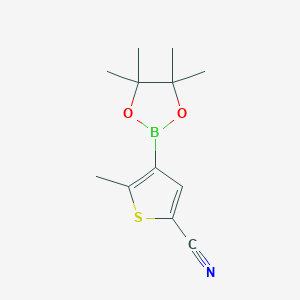
![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971147.png)
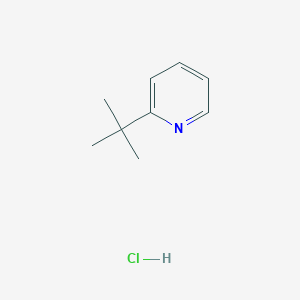
![3-(Trifluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12971164.png)
